1-(5-Ethyl-1,2-oxazol-3-yl)ethanamine 1-(5-Ethyl-1,2-oxazol-3-yl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20134065
InChI: InChI=1S/C7H12N2O/c1-3-6-4-7(5(2)8)9-10-6/h4-5H,3,8H2,1-2H3
SMILES:
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol

1-(5-Ethyl-1,2-oxazol-3-yl)ethanamine

CAS No.:

Cat. No.: VC20134065

Molecular Formula: C7H12N2O

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Ethyl-1,2-oxazol-3-yl)ethanamine -

Specification

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
IUPAC Name 1-(5-ethyl-1,2-oxazol-3-yl)ethanamine
Standard InChI InChI=1S/C7H12N2O/c1-3-6-4-7(5(2)8)9-10-6/h4-5H,3,8H2,1-2H3
Standard InChI Key PZMKMNJNRMTSKU-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=NO1)C(C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1,2-oxazole core (a five-membered ring with oxygen at position 1 and nitrogen at position 2) substituted with an ethyl group at the 5-position and an ethanamine group at the 3-position. Key structural identifiers include:

PropertyValue
IUPAC Name1-(5-ethyl-1,2-oxazol-3-yl)ethanamine
Molecular FormulaC7H12N2O\text{C}_7\text{H}_{12}\text{N}_2\text{O}
Molecular Weight140.18 g/mol
SMILESCCC1=CC(=NO1)C(C)N
InChI KeyPZMKMNJNRMTSKU-UHFFFAOYSA-N

The ethyl group enhances lipophilicity, potentially improving membrane permeability, while the ethanamine side chain introduces a basic nitrogen atom capable of forming hydrogen bonds or ionic interactions with biological targets .

Spectroscopic and Computational Data

  • Infrared (IR) Spectroscopy: Expected peaks include N–H stretching (3300–3500 cm1^{-1}), C=N stretching (1600–1680 cm1^{-1}), and C–O–C vibrations (1200–1300 cm1^{-1}).

  • NMR Spectroscopy:

    • 1H^1\text{H}: Ethyl protons (δ 1.2–1.4 ppm, triplet; δ 2.4–2.6 ppm, quartet), oxazole protons (δ 6.5–7.0 ppm), and ethanamine protons (δ 2.8–3.2 ppm).

    • 13C^{13}\text{C}: Oxazole carbons (δ 140–160 ppm), ethyl carbons (δ 10–25 ppm), and amine-bearing carbon (δ 40–50 ppm).

Synthesis and Industrial Production

Synthetic Routes

Oxazole derivatives are typically synthesized via cyclization reactions. While no specific protocol for 1-(5-ethyl-1,2-oxazol-3-yl)ethanamine is documented, analogous methods involve:

  • Robinson-Gabriel Synthesis: Cyclodehydration of α-acylamino ketones using dehydrating agents like sulfuric acid.

  • Van Leusen Reaction: Reaction of aldehydes with TosMIC (tosylmethyl isocyanide) to form oxazoles.

  • Huisgen Cyclization: Thermal or catalytic cyclization of azides and alkynes .

For industrial-scale production, continuous flow reactors are favored for enhanced yield and safety.

Purification and Characterization

Post-synthesis purification employs techniques such as:

  • Column Chromatography: Silica gel with ethyl acetate/hexane eluents.

  • Recrystallization: Using ethanol or methanol.

  • Analytical Methods: HPLC (≥95% purity), GC-MS for volatile impurities.

Comparative Analysis with Analogous Compounds

CompoundStructureActivityIC50_{50}/MIC
1-(5-Methyloxazol-3-yl)ethanamineMethyl substitution at C5PDE4 inhibition45 nM (PDE4B)
1-(5-Phenyloxazol-3-yl)ethanaminePhenyl substitution at C5Antiproliferative (MCF-7)1.2 µM
1-(5-Ethyloxazol-3-yl)ethanamineEthyl substitution at C5Under investigationN/A

The ethyl group’s intermediate lipophilicity may balance solubility and membrane permeability compared to methyl or phenyl analogs .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with PDEs, kinases, and ion channels.

  • Structure-Activity Relationships (SAR): Optimize substitutions at C5 and the ethanamine chain.

  • In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in preclinical models.

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